

Application Note: Quantification of Mitoridine in Plasma using Reverse-Phase HPLC-UV

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Compound of Interest

Compound Name: Mitoridine

Cat. No.: B10855769

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Introduction

Mitoridine is a novel small molecule amine currently under investigation for its therapeutic potential. To support pharmacokinetic and drug metabolism studies, a reliable and robust analytical method for the quantification of **Mitoridine** in biological matrices is essential. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of **Mitoridine** in plasma. The method is simple, accurate, and precise, making it suitable for routine analysis in a drug development setting.

Principle

The method utilizes a C18 stationary phase to separate **Mitoridine** from endogenous plasma components based on its hydrophobicity. An isocratic mobile phase consisting of an organic modifier and an aqueous buffer ensures consistent elution and optimal peak shape. Detection is performed at a specific UV wavelength where **Mitoridine** exhibits maximum absorbance, allowing for sensitive and selective quantification.

Experimental Protocols

1. Materials and Reagents

- **Mitoridine** reference standard

- Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
- HPLC-grade acetonitrile (ACN)
- HPLC-grade methanol (MeOH)
- HPLC-grade water
- Formic acid (or other suitable buffer components)
- Control human plasma

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

Parameter	Condition
HPLC Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (v/v) (adjust ratio as needed)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection	UV at 270 nm (or wavelength of maximum absorbance for Mitoridine)
Run Time	10 minutes

3. Preparation of Standard and Quality Control (QC) Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **Mitoridine** reference standard in 10 mL of methanol.

- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired calibration curve concentrations.
- **Internal Standard (IS) Stock Solution (1 mg/mL):** Prepare a stock solution of the IS in methanol.
- **IS Working Solution (10 µg/mL):** Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
- **Calibration Standards and Quality Controls:** Spike appropriate volumes of the working standard solutions into control plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation)

- Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
- Add 200 µL of the IS working solution in acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to an HPLC vial for analysis.

Quantitative Data

The performance of the HPLC method for **Mitoridine** quantification is summarized in the following tables.

Table 1: Calibration Curve and Linearity

Parameter	Result
Concentration Range	10 - 2000 ng/mL
Regression Equation	$y = 0.0012x + 0.005$
Correlation Coefficient (r^2)	> 0.998

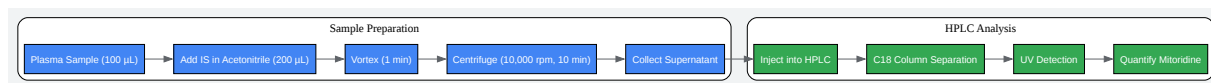
Table 2: Precision and Accuracy

QC Concentration (ng/mL)	Precision (%RSD)	Accuracy (%Bias)
Low QC (30 ng/mL)	$< 5\%$	$\pm 10\%$
Mid QC (300 ng/mL)	$< 5\%$	$\pm 8\%$
High QC (1500 ng/mL)	$< 4\%$	$\pm 7\%$

Table 3: Sensitivity and Recovery

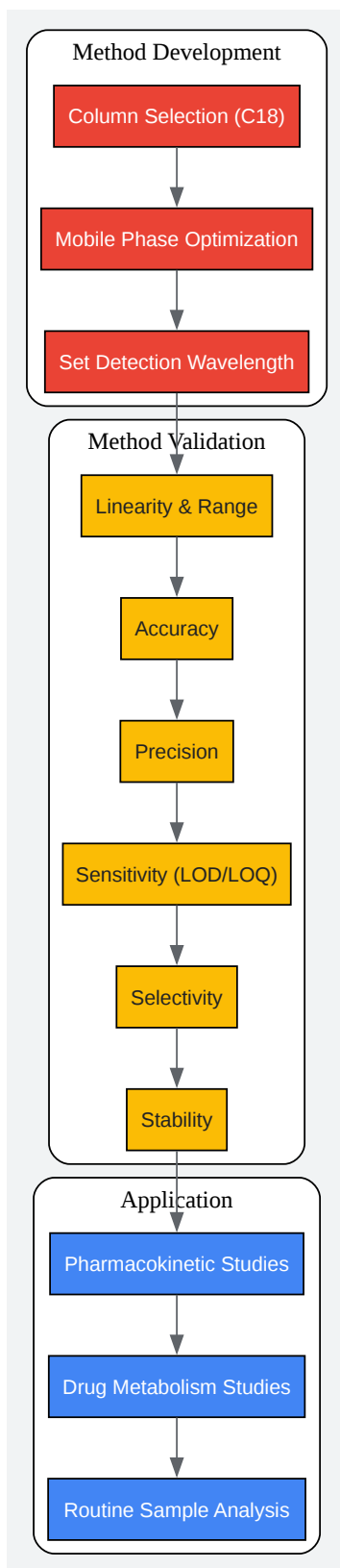
Parameter	Result
Limit of Detection (LOD)	3 ng/mL
Limit of Quantification (LOQ)	10 ng/mL
Extraction Recovery	$> 90\%$

Visualizations



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Caption: Experimental workflow from sample preparation to HPLC analysis.



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Caption: Logical relationship of HPLC method development and application.

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